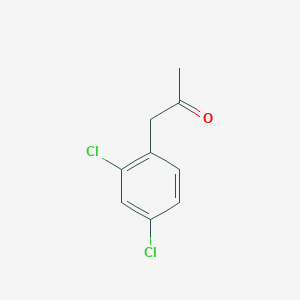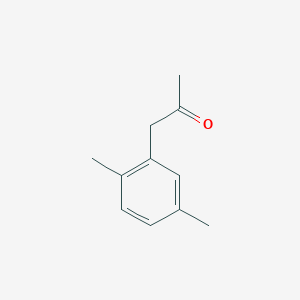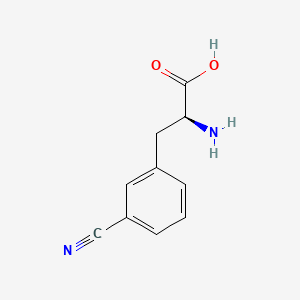
4-Phenylpyrimidin-2-amine
概述
描述
4-Phenylpyrimidin-2-amine is an organic compound with the molecular formula C10H9N3. It is a heterocyclic aromatic amine, characterized by a pyrimidine ring substituted with a phenyl group at the fourth position and an amino group at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
作用机制
Target of Action
4-Phenylpyrimidin-2-amine is a derivative of 2-aminopyrimidine . It has been found to exhibit antitrypanosomal and antiplasmodial activities . The primary targets of this compound are the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 .
Mode of Action
It is known that the compound interacts with its targets, leading to their inhibition . This interaction results in changes that inhibit the growth and proliferation of the target organisms .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the life cycles of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . By inhibiting these organisms, the compound disrupts their life cycles, preventing them from causing disease .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . This leads to a decrease in the severity of the diseases caused by these organisms .
生化分析
Biochemical Properties
4-Phenylpyrimidin-2-amine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound has been found to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death. This is achieved through the disruption of cell signaling pathways that are crucial for cell survival and proliferation. Additionally, this compound can influence gene expression by modulating transcription factors, thereby affecting the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to and inhibition of specific kinases. This binding prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways. Furthermore, this compound can interact with DNA, leading to changes in gene expression. These interactions can result in the activation or repression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These effects are consistent across both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its conversion into various metabolites. These metabolites can then be further processed and excreted from the body. The interaction of this compound with these enzymes can also influence the metabolic flux, potentially affecting the levels of other metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound can accumulate in certain tissues, depending on its affinity for specific cellular components. This distribution pattern can influence the overall efficacy and toxicity of the compound .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The presence of this compound in the nucleus allows it to modulate gene expression and influence various cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpyrimidin-2-amine typically involves the condensation of benzylidene acetones with ammonium thiocyanates, followed by a series of reactions including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another common method involves the reaction of 2-aminopyrimidine with phenylboronic acid under Suzuki coupling conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反应分析
Types of Reactions: 4-Phenylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to the corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, N-oxides, and reduced amines, depending on the specific reaction conditions and reagents used .
科学研究应用
4-Phenylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has shown promise as a lead compound in the development of anticancer agents, particularly as inhibitors of cyclin-dependent kinases (CDKs) and deubiquitinases
相似化合物的比较
- N-Benzyl-2-phenylpyrimidin-4-amine
- N-(Pyridin-2-yl)pyrimidin-2-amine
- 2-Amino-4-chloropyrimidine
- 2-Amino-5-bromopyrimidine
This comprehensive overview highlights the significance of 4-Phenylpyrimidin-2-amine in various scientific domains and its potential as a valuable compound in research and industry
属性
IUPAC Name |
4-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEGQEWPMXDRMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344678 | |
| Record name | 4-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305-87-5 | |
| Record name | 4-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-phenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches for 4-phenylpyrimidin-2-amine derivatives?
A: One frequently used method involves a one-pot synthesis strategy. This approach utilizes N,N-dimethylformamide or acetamide as starting materials, with xylene serving as the solvent. [] The process involves the formation of amide acetals or ketones, followed by a reaction with an acyl benzene compound to yield enaminone derivatives. Finally, a ring closure reaction with guanidine hydrochloride produces the desired this compound derivatives. [] This method boasts several advantages, including straightforward operation, simplified separation and purification steps, and suitability for industrial-scale production, achieving yields ranging from 38.4% to 62.8%. [] Another method utilizes the reaction between a chalcone and guanidine in the presence of a catalyst like MgFe2O4 magnetic nanoparticles. []
Q2: How is the structure of this compound derivatives confirmed?
A2: Researchers employ various spectroscopic techniques to confirm the structure of synthesized this compound derivatives. These include:
- ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the number and types of hydrogen atoms present in the molecule, as well as their chemical environment. []
- MS (Mass Spectrometry): This technique helps determine the molecular weight and fragmentation pattern of the compound, offering valuable insights into its structure. []
- Melting Point Determination: Measuring the melting point of the synthesized compound and comparing it with literature values can help verify its identity. []
Q3: What are the potential applications of this compound derivatives?
A3: Research indicates that this compound derivatives exhibit promising biological activities, suggesting their potential use in various applications:
- Antimicrobial agents: Studies have demonstrated that bis-heterocycles incorporating the this compound moiety display a broad spectrum of antimicrobial activity. [] This finding highlights their potential as lead compounds in developing novel antimicrobial drugs.
Q4: How does the structure of this compound influence its coordination chemistry?
A: The presence of the nitrogen atoms in the pyrimidine ring and the amine group makes this compound and its derivatives capable of acting as ligands in coordination chemistry. Studies show that N-(diphenylphosphino)-4-phenylpyrimidin-2-amine (Hphpya) can act as a ligand for gold(I) ions, forming both heteroleptic and homoleptic complexes. [] The nitrogen atoms in Hphpya can participate in hydrogen bonding, influencing the solid-state structures of the gold complexes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














